Abemaciclib

Descripción general

Descripción

Abemaciclib es un medicamento utilizado principalmente para el tratamiento de cánceres de mama avanzados o metastásicos. Fue desarrollado por Eli Lilly y actúa como un inhibidor selectivo de la cinasa dependiente de ciclina 4 (CDK4) y la cinasa dependiente de ciclina 6 (CDK6). Estas cinasas desempeñan un papel crucial en la regulación del ciclo celular, y su inhibición puede ayudar a controlar la proliferación de las células cancerosas .

Aplicaciones Científicas De Investigación

Abemaciclib tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición de las cinasas dependientes de ciclina.

Biología: this compound se emplea en la investigación para comprender la regulación del ciclo celular y su impacto en la proliferación de células cancerosas.

Mecanismo De Acción

Abemaciclib ejerce sus efectos inhibiendo las cinasas dependientes de ciclina 4 y 6. Estas cinasas, cuando se activan uniéndose a las D-ciclinas, promueven la fosforilación de la proteína retinoblastoma (Rb), lo que lleva a la progresión del ciclo celular y la proliferación celular. Al inhibir estas cinasas, this compound previene la fosforilación de Rb, deteniendo así la progresión del ciclo celular y reduciendo la proliferación de células cancerosas .

Análisis Bioquímico

Biochemical Properties

Abemaciclib preferentially inhibits CDK4 kinase activity over CDK6, resulting in the inhibition of cell proliferation . It interacts with these enzymes, leading to a halt in the cell cycle and preventing the uncontrolled cell division characteristic of cancer .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the phosphorylation of targets downstream of PIM kinases, including p70S6K, S6, 4EBP1, and BAD .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to CDK4 and CDK6, inhibiting their activity and thus preventing the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound exhibits stability and consistent performance, as demonstrated by an incurred sample reanalysis passing rate exceeding 95% across clinical studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While specific threshold effects, toxic effects, or adverse effects at high doses are not mentioned in the available literature, it is common for such effects to be observed in pharmacokinetic studies.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its function . While specific transporters or binding proteins that it interacts with are not mentioned in the available literature, such interactions are common for drugs of this nature.

Subcellular Localization

As a small molecule drug, it is likely to diffuse freely across the cell membrane and exert its effects in the cytoplasm or nucleus, where its target proteins (CDK4 and CDK6) are located .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Abemaciclib involucra múltiples pasos, comenzando con la preparación de intermediarios clave. Uno de los métodos incluye la reacción de 2-cloro-5-bromopiridina con cloruro de isopropilmagnesio en tetrahidrofurano, seguido de la adición de N,N-dimetilformamida. Esta reacción produce 2-cloro-5-piridinformaldehído, que se procesa aún más a través de varios pasos para obtener el producto final .

Métodos de producción industrial: La producción industrial de this compound típicamente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye el uso de técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones: Abemaciclib se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para su metabolismo y degradación en el cuerpo .

Reactivos y condiciones comunes:

Oxidación: this compound se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción pueden involucrar el uso de agentes reductores como el borohidruro de sodio.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos que se excretan del cuerpo. Estos metabolitos son a menudo menos activos que el compuesto original, pero son cruciales para su eliminación .

Comparación Con Compuestos Similares

Abemaciclib a menudo se compara con otros inhibidores de la cinasa dependiente de ciclina como Palbociclib y Ribociclib. Si bien los tres compuestos se dirigen a CDK4 y CDK6, this compound tiene propiedades farmacocinéticas únicas, incluida una mayor biodisponibilidad y un perfil de efectos secundarios diferente. A diferencia de Palbociclib y Ribociclib, this compound se puede administrar de forma continua sin necesidad de un período de descanso .

Compuestos similares:

Palbociclib: Otro inhibidor de CDK4/6 utilizado para el tratamiento del cáncer de mama.

El esquema de dosificación continua de this compound y su perfil farmacocinético único lo convierten en una valiosa adición al arsenal de terapias contra el cáncer.

Actividad Biológica

Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that has gained prominence in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2−) breast cancer. This article explores its biological activity, pharmacokinetics, clinical efficacy, and associated case studies, supported by diverse research findings.

This compound functions by inhibiting CDK4 and CDK6, which are critical for cell cycle progression. The inhibition of these kinases leads to a blockade of the cell cycle at the G1 phase, preventing tumor cells from proliferating. This mechanism is particularly effective in cancers that are dependent on cyclin D1 for growth, such as HR+ breast cancer.

Key Features:

- Selectivity : this compound shows a higher selectivity for CDK4 over CDK6, with a KiATP of approximately 0.6 nmol/L for CDK4 and 1.7 nmol/L for CDK6 .

- Continuous Dosing : Unlike other CDK inhibitors, this compound allows for continuous dosing, which is crucial for maintaining sustained target inhibition and enhancing therapeutic efficacy .

Pharmacokinetics

This compound is primarily metabolized by the liver through cytochrome P450 enzymes, notably CYP3A4. Its pharmacokinetic profile has been characterized in various studies:

- Dosing Regimens : Clinical trials have utilized doses ranging from 50 mg to 300 mg administered orally. A phase I study indicated a linear pharmacokinetic profile with time-dependent bioavailability .

- Half-Life : The elimination half-life of this compound ranges between 15 to 20 hours, allowing for twice-daily dosing to maintain effective plasma concentrations .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~100% |

| Elimination Half-Life | 15-20 hours |

| Peak Plasma Concentration | Achieved within 1-4 hours |

| Recommended Dosage | 150 mg or 200 mg twice daily |

MONARCH Trials

The MONARCH clinical trial series has extensively evaluated the efficacy of this compound in various settings:

- MONARCH 1 : This phase II study assessed this compound as a monotherapy in patients with refractory HR+/HER2− metastatic breast cancer. The objective response rate (ORR) was reported at 19.7% , with a median duration of response (DoR) of 8.6 months .

- MONARCH 2 : In this phase III trial, this compound combined with fulvestrant significantly improved progression-free survival (PFS) compared to placebo plus fulvestrant (16.4 months vs. 9.3 months; p < .001). The overall survival (OS) was also enhanced to 46.7 months versus 37.3 months for the control group .

- MONARCH 3 : This trial demonstrated that this compound plus an aromatase inhibitor improved PFS significantly compared to the placebo arm (median PFS of 28 months vs. 14 months ; p < .000002) .

Table 2: Summary of MONARCH Trial Findings

| Trial | Treatment | ORR (%) | Median PFS (months) | Median OS (months) |

|---|---|---|---|---|

| MONARCH 1 | This compound Monotherapy | 19.7 | N/A | N/A |

| MONARCH 2 | This compound + Fulvestrant | 48.1 | 16.4 | 46.7 |

| MONARCH 3 | This compound + Aromatase Inhibitor | 61.0 | 28 | N/A |

Case Studies and Real-World Evidence

Recent studies have highlighted the real-world effectiveness and safety profile of this compound when used in combination with endocrine therapies:

- A retrospective study indicated that patients receiving this compound alongside endocrine therapy exhibited improved clinical outcomes despite higher rates of adverse events such as neutropenia and diarrhea .

- Another analysis emphasized the importance of monitoring drug-drug interactions due to this compound's metabolism through CYP enzymes, which can significantly affect its pharmacokinetics and therapeutic outcomes .

Case Study Example

A case study involving a patient with HR+/HER2− metastatic breast cancer showed a significant reduction in tumor size after initiating treatment with this compound combined with an aromatase inhibitor, reflecting its potential effectiveness in real-world settings.

Propiedades

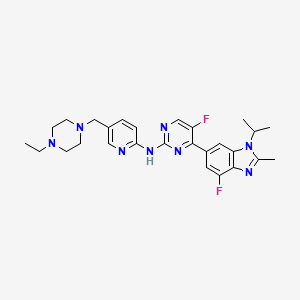

IUPAC Name |

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWDCWONPYILKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F2N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673119 | |

| Record name | N-{5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Regulation of cell cycle is crucial in maintaining proper cell growth; dysregulated cell cycle signalling pathway is a key component in inducing hyperproliferation of cells and tumor formation in various cancers. G1 to S phase cell cycle progression, or transition through the G1 restriction point (R), is promoted by the retinoblastoma tumor suppressor protein (Rb)-mediated pathway. Activation of Rb-mediated pathway requires the interaction of Cyclin-dependent kinases (CDK) 4 and 6 with D-type cyclins, which drives the formation of active CDK4/CDK6 and subsequent phosphorylation of Rb. Rb is a tumor suppressant protein that inhibits proliferation through binding to and suppressing the activity of the E2F family of transcription factors. However, phosphorylation of Rb relieves suppression of E2F to allow expression of genes required for passage through the restriction point. This leads to increased expression of downstream signalling molecules and activity of protein kinases that promote the cell cycle progression and initiation of DNA replication. Phosphorylation of Rb and other proteins by CDK4/6 additionally leads to transcription of genes involved in cell cycle-independent activities including signal transduction, DNA repair transcriptional control, and mRNA processing. Abemaciclib selectively inhibits CDK4 and CDK6 with low nanomolar potency, inhibits Rb phosphorylation resulting in a G1 arrest and inhibition of proliferation, and its activity is specific for Rb-proficient cells. Unlike other CDK inhibitors such as [DB09073] and [DB11730], abemaciclib exhibits greater selectivity for CDK4 compared to CDK6. | |

| Record name | Abemaciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1231929-97-7 | |

| Record name | Abemaciclib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231929-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abemaciclib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231929977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abemaciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABEMACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60UAB198HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.